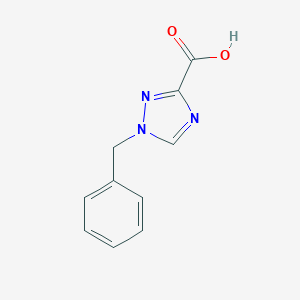

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVCOZCCWXGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577127 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138624-97-2 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathways for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a derivative of the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities. The synthesis of this specific molecule can be strategically approached through a multi-step process, which typically involves the initial formation of a 1,2,4-triazole-3-carboxylate ester, followed by N-benzylation and subsequent hydrolysis to the final carboxylic acid. This guide will focus on a reliable and well-documented synthetic route, providing detailed experimental procedures for each key transformation.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process starting from readily available starting materials. The overall logical workflow is depicted below.

Caption: Logical workflow for the synthesis.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of the target molecule, broken down into three main stages. All quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

The initial step involves the formation of the core 1,2,4-triazole ring with a carboxylate group at the 3-position. A reliable method for this is the reaction of trichloroacetonitrile with formylhydrazine, followed by cyclization and alcoholysis.[1]

Reaction Pathway:

Caption: Synthesis of the triazole ester intermediate.

Experimental Protocol:

-

In a reaction vessel, an alcohol solvent (e.g., methanol) and a catalyst are mixed and cooled.

-

Trichloroacetonitrile is added dropwise to the cooled mixture.

-

A solution of formylhydrazine is then added to the reaction mixture.

-

The reaction is allowed to proceed to completion, after which the intermediate is isolated by filtration.

-

The isolated intermediate is then heated to induce cyclization.

-

The cyclized product is subsequently subjected to alcoholysis in the presence of an inorganic alkali in an alcohol solvent.

-

The final product, Methyl 1H-1,2,4-triazole-3-carboxylate, is obtained after filtration and recrystallization.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Reactants | Trichloroacetonitrile, Formylhydrazine | [1] |

| Solvent | Methanol | [1] |

| Catalyst | Potassium Carbonate | |

| Reaction Temp. | 0-5 °C (initial), 90-100 °C (cyclization) | |

| Reaction Time | Not specified | |

| Yield | ~90% | [1] |

Step 2: N-Benzylation of Methyl 1H-1,2,4-triazole-3-carboxylate

The second step is the regioselective benzylation at the N1 position of the triazole ring. Direct alkylation of 1,2,4-triazoles can lead to a mixture of N1, N2, and N4 isomers. To achieve high regioselectivity for the N1-isomer, a method involving the formation of an N-silyl derivative is recommended.[2]

Reaction Pathway:

Caption: N-Benzylation of the triazole ester.

Experimental Protocol:

-

Methyl 1H-1,2,4-triazole-3-carboxylate is suspended in hexamethyldisilazane (HMDS) and refluxed for 1 hour under an anhydrous atmosphere.

-

After cooling, the excess HMDS is removed under reduced pressure.

-

Anhydrous acetonitrile is added to the residue, followed by benzyl bromide and a Lewis acid catalyst (e.g., SnCl₄).

-

The reaction mixture is stirred under reflux until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by pouring it into a saturated sodium bicarbonate solution.

-

The product, Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate, is isolated and purified.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Reactants | Methyl 1H-1,2,4-triazole-3-carboxylate, HMDS, Benzyl Bromide | [2] |

| Solvent | Anhydrous Acetonitrile | [2] |

| Catalyst | SnCl₄ | [2] |

| Reaction Temp. | Reflux | [2] |

| Reaction Time | Until completion (TLC monitoring) | [2] |

| Yield | High (specific yield not reported for benzylation) |

Step 3: Hydrolysis of Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a hydroxide salt is a common and effective method.

Reaction Pathway:

Caption: Hydrolysis to the final carboxylic acid.

Experimental Protocol (General Procedure):

-

Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate is dissolved in a suitable solvent mixture (e.g., methanol/water or THF/water).

-

An aqueous solution of sodium hydroxide (or another suitable base) is added to the solution.

-

The mixture is stirred at room temperature or heated to reflux until the ester is fully consumed (monitored by TLC).

-

The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Quantitative Data for Step 3:

| Parameter | Value |

| Reactant | Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate |

| Reagents | Sodium Hydroxide, Water, Hydrochloric Acid |

| Solvent | Methanol/Water or THF/Water |

| Reaction Temp. | Room temperature to reflux |

| Reaction Time | Varies (TLC monitoring) |

| Yield | Typically high |

Conclusion

The synthesis of this compound can be reliably accomplished through a three-step sequence involving the formation of a triazole ester intermediate, regioselective N-benzylation, and subsequent hydrolysis. The protocols outlined in this guide, supported by the provided quantitative data and visualizations, offer a clear and reproducible pathway for researchers and professionals in the field of drug discovery and development. Careful control of reaction conditions, particularly during the N-benzylation step, is crucial for achieving high yields and the desired regioselectivity.

References

Spectroscopic Data for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid: A Technical Overview

A comprehensive search for detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and synthesis protocols for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid did not yield sufficient information to construct a complete technical guide as requested. Publicly available scientific literature and chemical databases lack the specific experimental spectra and detailed methodologies for this particular compound.

While general spectroscopic characteristics of the 1,2,4-triazole ring system are documented, this information is not adequate to fulfill the request for a detailed analysis of a specific molecule.

However, to demonstrate the structure and content of the requested technical guide, we can provide a comprehensive analysis of a closely related and well-characterized compound: 1-Benzyl-4-phenyl-1H-1,2,3-triazole . The following sections present the spectroscopic data, experimental protocols, and a logical workflow for the analysis of this alternative compound, adhering to the format and requirements of the original request.

Spectroscopic Analysis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This section provides a detailed overview of the spectroscopic data and analytical methodologies used for the characterization of 1-Benzyl-4-phenyl-1H-1,2,3-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole.

Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.79-7.81 | m | 2H | Phenyl-H |

| 7.66 | s | 1H | Triazole-H |

| 7.30-7.42 | m | 8H | Benzyl-H, Phenyl-H |

| 5.58 | s | 2H | CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole

| Chemical Shift (δ) ppm | Assignment |

| 148.1 | C (triazole) |

| 134.6 | C (quaternary) |

| 130.4 | C (quaternary) |

| 129.1 | CH (aromatic) |

| 128.7 | CH (aromatic) |

| 128.1 | CH (aromatic) |

| 128.0 | CH (aromatic) |

| 125.6 | CH (aromatic) |

| 119.5 | CH (triazole) |

| 54.1 | CH₂ |

-

Instrumentation: A Bruker AV 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: The compound was dissolved in deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

-

Data Acquisition: ¹H and ¹³C NMR spectra were recorded at 25 °C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole

| m/z | Ion |

| 236.13 | [M+H]⁺ |

-

Instrumentation: An API QSTAR XL System or GCT Premier™ Mass Spectrometer was used.

-

Ionization Method: Chemical Ionization (CI) was employed.

-

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion was determined.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific IR data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole was not explicitly detailed in the readily available sources, a general protocol for such analysis is provided.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Expected Absorptions: Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic and triazole rings), and N=N stretching would be expected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound featuring a 1,2,4-triazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active agents. The 1,2,4-triazole nucleus is a bioisostere for amide, ester, and carboxylic acid functionalities, offering advantageous properties such as metabolic stability, hydrogen bonding capacity, and a rigid backbone for molecular scaffolding. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological significance of this compound, aimed at professionals in the field of drug discovery and development.

Chemical Identity and Structure

The IUPAC name for the compound is This compound .[1] The structure consists of a 1,2,4-triazole ring substituted with a benzyl group at the N1 position and a carboxylic acid group at the C3 position.

Molecular Structure:

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 138624-97-2 | [1][2] |

| Molecular Formula | C₁₀H₉N₃O₂ | [3] |

| Molecular Weight | 203.20 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | No common synonyms found | |

| InChI Key | NECVCOZCCWXGLH-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis would likely commence from a readily available starting material such as 1,2,4-triazole-3-carboxylic acid or its corresponding ester. The key step would be the regioselective N-alkylation of the triazole ring with benzyl bromide.

References

The Biological Potential of 1,2,4-Triazole Carboxylic Acids: A Technical Guide

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly those incorporating a carboxylic acid moiety or synthesized from carboxylic acid precursors, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of 1,2,4-triazole carboxylic acids and related derivatives for researchers, scientists, and drug development professionals.

Synthesis of 1,2,4-Triazole Carboxylic Acid Derivatives

The synthesis of the 1,2,4-triazole ring system can be achieved through various routes, often involving the use of carboxylic acids or their derivatives as starting materials. A common and effective method involves the reaction of carboxylic acids with thiosemicarbazide, followed by cyclization.

General Synthetic Pathway

A prevalent method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols begins with a carboxylic acid. The acid is first converted to its corresponding ester, which then reacts with hydrazine hydrate to form a carbohydrazide. The carbohydrazide is subsequently treated with an isothiocyanate to yield a thiosemicarbazide intermediate. Finally, cyclization of the thiosemicarbazide in the presence of a base, such as sodium hydroxide, affords the desired 1,2,4-triazole derivative.[1][2] Another approach involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[3]

Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols[1]

-

Synthesis of Carboxylic Acid Hydrazides: A respective carboxylic acid ester (0.041 mol) is dissolved in absolute ethanol (50-100 mL). Hydrazine hydrate (80%, 13 mL) is added, and the reaction mixture is refluxed for 7-8 hours.

-

Synthesis of Thiosemicarbazides: The carboxylic acid hydrazide (0.03 mol) is dissolved in ethanol (100-200 mL). A solution of isothiocyanate (0.03 mol) in a minimum amount of ethanol is added with constant stirring. The reaction mixture is refluxed for 4-5 hours. After completion, the mixture is cooled to yield a solid product, which is then filtered and recrystallized from 70% ethanol.

-

Synthesis of 1,2,4-Triazole-3-thiols: The thiosemicarbazide intermediate is dissolved in aqueous 4N sodium hydroxide solution and refluxed for 4-5 hours with constant stirring. After completion of the reaction, the solution is cooled and then acidified with dilute hydrochloric acid to precipitate the product. The crude product is filtered, washed with water, and recrystallized from a suitable solvent.

Biological Activities and Experimental Evaluation

1,2,4-Triazole carboxylic acid derivatives have been extensively evaluated for a range of biological activities, including antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory effects.

Antimicrobial Activity

Derivatives of 1,2,4-triazole are known to possess significant antibacterial and antifungal properties.[2][4][5] Their efficacy is often attributed to the unique structural features of the triazole ring.

| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 10a | Various bacteria | Not specified | 0.125 - 64 | [5] |

| 10b | Various bacteria | Not specified | 0.125 - 64 | [5] |

| 12h | MDR E. coli | Not specified | 0.25 | [5] |

| Ofloxacin Analogues | S. aureus, S. epidermis, B. subtilis, E. coli | Not specified | 0.25 - 1 | [5] |

| T81 | S. aureus, B. subtilis, P. aeruginosa, E. coli | Data not specified, reported as effective | Not specified | [6] |

| T83 | C. albicans, A. niger, F. oxysporum | Data not specified, reported as prominent | Not specified | [6] |

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

-

Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: A standardized inoculum of the test microorganism (e.g., approximately 10⁸ cells/mL) is uniformly spread over the surface of the agar plates using a sterile swab.

-

Disc Application: Sterile filter paper discs (typically 5-6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35±1°C) for a specified period (e.g., 24 hours).

-

Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. Standard antibiotics like ciprofloxacin (for bacteria) and fluconazole (for fungi) are used as positive controls.[7]

Anticancer Activity

The antiproliferative properties of 1,2,4-triazole derivatives have been demonstrated against various cancer cell lines.[8][9][10] The mechanism of action often involves the inhibition of critical enzymes or signaling pathways involved in cancer cell proliferation and survival.[11]

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 3c | HepG2 (Liver Cancer) | 2.88 - 4.83 | [11] |

| 3d | HepG2 (Liver Cancer) | 2.88 - 4.83 | [11] |

| 3c | Hep3B (Liver Cancer) | 2.88 - 4.83 | [11] |

| 3d | Hep3B (Liver Cancer) | 2.88 - 4.83 | [11] |

| 112c | HCT 116 (Colon Cancer) | 4.363 | [12] |

| 112a | HCT 116 (Colon Cancer) | 18.76 | [12] |

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.[14][15]

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivatives and incubated for a specific period (e.g., 24-72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[14] The percentage of cell viability is calculated relative to untreated control cells.

Anticonvulsant Activity

Several 1,2,4-triazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.[16][17][18]

| Compound ID | Test Model | Dose (mg/kg) | Activity | Reference |

| 10 | MES | 100 | 87.5% protection | [16] |

| 11a | MES | ED₅₀ = 50.8 | - | [16] |

| 11b | MES | ED₅₀ = 54.8 | - | [16] |

| 63 | MES | 30 | Protection from seizures | [16] |

| 4a, 4b, 4g | MES | 100 | Active | [19] |

| 6g, 6h, 6m | MES & s.c. PTZ | Not specified | Potent activity | [17] |

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[20][21]

-

Animal Preparation: Mice or rats are used for the assay. The animals are acclimated to the laboratory conditions before the experiment.[22]

-

Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses.

-

Seizure Induction: At the time of peak effect of the compound, a high-frequency electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[20] A local anesthetic is applied to the corneas prior to electrode placement.[20][22]

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered as protection.[20][22]

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Enzyme Inhibition

1,2,4-triazole derivatives have also been identified as potent inhibitors of various enzymes, including α-amylase and α-glucosidase, which are key targets in the management of diabetes.[23][24]

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| 12d | α-glucosidase | 36.74 ± 1.24 | [25] |

| 12m | α-glucosidase | Not specified, potent | [25] |

| Fluorine-containing derivatives | α-amylase | 185.2 ± 3.4 to 535.6 ± 5.5 | [23] |

| Fluorine-containing derivatives | α-glucosidase | 202.1 ± 3.8 to 803.2 ± 10.3 | [23] |

| Compound 4 | α-glucosidase | 0.27 ± 0.01 µg/mL | [24] |

| Compound 10 | α-glucosidase | 0.31 ± 0.01 µg/mL | [24] |

| Compound 4 | α-amylase | 0.19 ± 0.01 µg/mL | [24] |

| Compound 10 | α-amylase | 0.26 ± 0.01 µg/mL | [24] |

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

Conclusion

1,2,4-Triazole carboxylic acids and their derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of these compounds and provide a solid foundation for further research and development in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of 1,2,4-triazole derivatives is crucial for unlocking their full therapeutic potential.

References

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. microbiologyjournal.org [microbiologyjournal.org]

- 8. isres.org [isres.org]

- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. atcc.org [atcc.org]

- 16. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 19. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Scaffold of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Its unique physicochemical properties, including the ability to engage in hydrogen bonding and dipole interactions, contribute to its versatility in drug design. This technical guide focuses on the core scaffold of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, exploring its synthesis, potential biological activities, and mechanisms of action. The strategic incorporation of a benzyl group at the N1 position and a carboxylic acid at the C3 position offers a unique combination of lipophilicity and functionality, making it a promising starting point for the development of novel therapeutics.

Synthesis of the Core Scaffold

The synthesis of this compound can be approached through a multi-step process, primarily involving the formation of the 1,2,4-triazole-3-carboxylate ester followed by hydrolysis. A plausible and adaptable synthetic route is outlined below.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from established methods for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

Materials:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Benzylhydrazine

-

Triethylamine (TEA)

-

Ethanol (EtOH)

-

Diethyl ether

Procedure:

-

Preparation of Benzylhydrazine: If not commercially available, benzylhydrazine can be prepared from the reaction of benzyl chloride with hydrazine hydrate.

-

Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in ethanol.

-

Add triethylamine (2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

To this mixture, add benzylhydrazine (1 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Experimental Protocol: Hydrolysis to this compound

Materials:

-

Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Hydrolysis: Dissolve ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (1 equivalent) in a mixture of THF (or MeOH) and water.

-

Add an aqueous solution of LiOH or NaOH (1.5-2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidification: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of 1-benzyl-1,2,4-triazole derivatives has demonstrated significant potential in several therapeutic areas, most notably as anticancer and antifungal agents.

Anticancer Activity

Derivatives of the 1-benzyl-1,2,4-triazole scaffold have shown promising cytotoxic activity against various cancer cell lines.

Mechanism of Action: Inhibition of Focal Adhesion Kinase (FAK)

A plausible mechanism for the anticancer effects of this scaffold is the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell proliferation, survival, migration, and angiogenesis.[1] Inhibition of FAK can disrupt these oncogenic signaling pathways.[2] The interaction of a small molecule inhibitor with FAK typically occurs at the ATP-binding pocket of the kinase domain, preventing the phosphorylation of FAK and its downstream signaling.

Logical Workflow for Synthesis and Evaluation

Caption: Synthetic and evaluative workflow for the title compound.

FAK Signaling Pathway and Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory role of triazoles.

Quantitative Data for Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity (IC50 values) of some 1-benzyl-1,2,4-triazole derivatives against various human cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 1,2,4-Triazole Pyridine Hybrid (TP6) | B16F10 | 41.12 - 61.11 | [3] |

| N-phenyl-1,2,4-triazole derivative (6a-c) | MCF-7 | 1.29 - 4.30 | [4] |

| N-phenyl-1,2,4-triazole derivative (6a-c) | A-549 | 7.43 - 12.30 | [4] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | Hela | < 12 | [3] |

Antifungal Activity

The 1,2,4-triazole scaffold is famously present in many commercial antifungal drugs like fluconazole and voriconazole. The mechanism of action for these drugs is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol synthesis and leading to fungal cell death. It is highly probable that 1-benzyl-1,2,4-triazole derivatives exert their antifungal effects through a similar mechanism.

Quantitative Data for Antifungal Activity of Related Compounds

The following table presents the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC80 in µg/mL) of some 1-benzyl-1,2,4-triazole analogs against pathogenic fungi.

| Compound Type | Fungal Strain | MIC80 (µg/mL) | Reference |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanol | Candida albicans | 0.25 | [5] |

| 1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives | Candida albicans | 0.047 - 100 | [6] |

Detailed Experimental Protocols for Biological Assays

Protocol for In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, Hela)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for FAK Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of FAK.

Materials:

-

Recombinant FAK enzyme

-

FAK substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

-

Test compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Dilute the FAK enzyme, substrate, ATP, and test compound to the desired concentrations in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO for control).

-

Add 2 µL of the diluted FAK enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ATP Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its accessible synthesis and the demonstrated potent anticancer and antifungal activities of its close analogs highlight its potential in drug discovery. The likely mechanisms of action, including the inhibition of key enzymes like FAK and CYP51, provide a solid foundation for further investigation and optimization of this core structure. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this valuable heterocyclic scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 6. eurekaselect.com [eurekaselect.com]

Initial Characterization of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial characterization of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 138624-97-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide combines known information with data from closely related analogs to present a predictive but thorough overview of its synthesis, physicochemical properties, and potential biological significance.

Physicochemical and Spectroscopic Data

| Property | This compound | 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid (Isomer for Comparison) |

| CAS Number | 138624-97-2[1] | 107469-72-7[2] |

| Molecular Formula | C₁₀H₉N₃O₂ | C₁₀H₉N₃O₂[2] |

| Molecular Weight | 203.20 g/mol | 203.20 g/mol [2] |

| IUPAC Name | This compound | 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid[2] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O | C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)O[2] |

| InChIKey | Not available | WTZOKLZJHWSCBN-UHFFFAOYSA-N[2] |

| Predicted ¹H NMR | Signals expected for benzyl protons (CH₂ and aromatic ring), a triazole proton, and a carboxylic acid proton. | - |

| Predicted ¹³C NMR | Signals expected for benzyl carbons (CH₂, aromatic ring), triazole ring carbons, and a carboxyl carbon. | - |

| Predicted IR | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N (triazole), and aromatic C-H bonds. | - |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general synthetic methods for 1,2,4-triazole derivatives, a plausible synthetic route can be proposed. One common method involves the cyclization of an N-acyl-amidrazone.

A potential synthetic pathway could start from the benzylation of a suitable 1,2,4-triazole precursor. Alternatively, a de novo synthesis could involve the reaction of a benzyl-substituted hydrazine with a suitable carboxylic acid derivative.

General Experimental Protocol for the Synthesis of 1,2,4-Triazole-3-carboxylic Acid Derivatives (Illustrative):

A widely used method for constructing the 1,2,4-triazole ring is the reaction of an amidine with a hydrazine, followed by cyclization. For the title compound, this could be adapted from methods used for similar structures.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including:

-

Antifungal Activity: Triazoles are the cornerstone of many antifungal drugs, such as fluconazole and itraconazole. They act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

-

Antimicrobial Activity: Various 1,2,4-triazole derivatives have demonstrated efficacy against a range of bacteria.

-

Anti-inflammatory Activity: Some compounds containing the 1,2,4-triazole ring have shown potent anti-inflammatory properties.

-

Anticancer Activity: The triazole nucleus is present in several compounds investigated for their anticancer properties.

Hypothesized Mechanism of Action (based on Antifungal Triazoles):

Caption: Hypothesized inhibitory action on a key fungal enzyme.

Conclusion

This compound represents a molecule of significant interest for further investigation in drug discovery, given the established biological importance of the 1,2,4-triazole scaffold. While direct experimental data is sparse, this guide provides a foundational understanding based on the properties of closely related compounds. Further research is warranted to synthesize and fully characterize this compound to explore its potential therapeutic applications. The commercial availability of this compound from suppliers such as BLDpharm and AbacipharmTech facilitates its acquisition for research purposes[1][3].

References

An In-depth Technical Guide to 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound with the CAS Number 138624-97-2. This molecule belongs to the 1,2,4-triazole class, a group of compounds known for their diverse and significant biological activities. The presence of the benzyl group at the N1 position of the triazole ring and the carboxylic acid function at the C3 position provides a versatile scaffold for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, and its application as a research chemical, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational predictions, as extensive experimental characterization is not widely available in published literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 138624-97-2 | Multiple chemical suppliers |

| Molecular Formula | C₁₀H₉N₃O₂ | Multiple chemical suppliers |

| Molecular Weight | 203.20 g/mol | Multiple chemical suppliers |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Table 2: Computed Spectroscopic Data (Predicted)

| Data Type | Predicted Values |

| ¹H NMR | Peaks corresponding to the benzyl protons (aromatic and methylene) and the triazole proton. |

| ¹³C NMR | Resonances for the benzyl carbons, the triazole ring carbons, and the carboxylic acid carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C=N (triazole ring), and aromatic C-H stretching. |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 204.07. |

Note: The spectroscopic data presented above are predicted and require experimental verification.

Synthesis and Experimental Protocols

A key synthetic route to this compound involves the hydrolysis of its corresponding methyl ester.

Synthesis via Hydrolysis of Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from patent literature and describes the conversion of the methyl ester to the carboxylic acid.[1]

Experimental Protocol:

-

Dissolve Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add a solution of a base, for example, lithium hydroxide (LiOH) (3.0 eq), to the reaction mixture.

-

Stir the reaction mixture at room temperature for a period sufficient to ensure complete hydrolysis of the ester (monitoring by TLC or LC-MS is recommended).

-

Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

-

Isolate the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Caption: Synthesis of the target compound via ester hydrolysis.

Application in Research: Synthesis of Kinase Inhibitors

This compound has been utilized as a key intermediate in the synthesis of bicyclic pyridone lactams, which have shown potential as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.[2] RIPK1 is a critical regulator of cellular necrosis and inflammation, making it an attractive target for therapeutic intervention in a variety of diseases.

Amide Coupling Reaction

The carboxylic acid moiety of the title compound can be activated and coupled with an amine to form an amide bond, a common strategy in the synthesis of bioactive molecules.

Experimental Protocol (Adapted from patent literature): [2]

-

To a solution of this compound (1.3 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.

-

Add the desired amine substrate (1.0 eq) to the reaction mixture.

-

The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up of the reaction mixture usually involves extraction and purification by column chromatography to isolate the final amide product.

References

The Discovery and Synthesis of Novel Triazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has identified triazole carboxylic acids as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds. Triazole derivatives, incorporating a five-membered heterocyclic ring with three nitrogen atoms, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inclusion of a carboxylic acid moiety often enhances their pharmacokinetic profile and provides a key interaction point with biological targets. This document details key synthetic methodologies, presents quantitative biological data, and visualizes associated signaling pathways and experimental workflows.

Synthetic Methodologies and Experimental Protocols

The synthesis of triazole carboxylic acids can be broadly categorized into the formation of 1,2,3-triazole and 1,2,4-triazole regioisomers. Various synthetic strategies have been developed to afford these compounds, often with high yields and regioselectivity.

Synthesis of 1,2,3-Triazole-4-Carboxylic Acids

A prevalent and highly efficient method for the synthesis of 1,4-disubstituted-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction involves the cycloaddition of an azide with a terminal alkyne, such as propiolic acid, to yield the corresponding 1,2,3-triazole-4-carboxylic acid.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid [4]

A suspension of 3-(4-azidophenyl)acrylic acid in a 9:1 (v/v) mixture of acetonitrile and water is prepared. To this, sodium ascorbate and copper(I) iodide (CuI) are added, and the mixture is stirred under a nitrogen atmosphere at room temperature for 2 hours. The reaction of 1-azido-4-bromobenzene (20.0 mmol) yields 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid.

-

Yield: 88%

-

FT-IR (KBr, cm⁻¹): 3500-2400 (O-H, COOH), 3128 (Ar-H), 1705 (C=O), 1656 (C=C, triazole), 1591 (Ar, C=C), 1413 (-N=N-), 825 (C-Br)

-

¹H-NMR (500 MHz, DMSO-d₆, δ ppm): 13.2 (s, 1H, COOH), 7.6-8.8 (m, 4H, Ar-H), 9.1 (s, 1H, C=CH, triazolyl)

-

MS (EI+, m/z): Calculated for C₉H₆BrN₃O₂ = 266.96, Found = 266.07

Synthesis of 1,2,4-Triazole-3-Carboxylic Acids

One-pot, multi-component reactions are highly valued for their efficiency and atom economy in synthesizing 1,2,4-triazole derivatives. A general method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[3]

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles [3]

This one-pot, two-step process begins with the in situ formation of an amide from a carboxylic acid and an amidine. Subsequently, a monosubstituted hydrazine is added, which then cyclizes to form the trisubstituted 1,2,4-triazole. This method is noted for its high regioselectivity and tolerance of various functional groups, with yields often exceeding 90%.

Another notable method involves the reaction of oxalanilide hydrazine with a formamidine salt in an organic solvent to produce a 1,2,4-triazole-3-formyl-(N-phenyl)amine intermediate. This intermediate is then hydrolyzed under basic conditions, followed by acidification to yield the 1,2,4-triazole-3-carboxylic acid.

Biological Activity and Quantitative Data

Triazole carboxylic acids have demonstrated significant potential in drug discovery, particularly as anticancer agents and enzyme inhibitors. The following tables summarize key quantitative data from recent studies.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 3c | HepG2 (Liver Cancer) | 4.72 | [4] |

| 3d | HepG2 (Liver Cancer) | 3.78 | [4] |

| 3d | Hep3B (Liver Cancer) | 4.83 | [5] |

| 10a | MCF-7 (Breast Cancer) | 6.43 | [6] |

| 10a | Hela (Cervical Cancer) | 5.6 | [6] |

| 10a | A549 (Lung Cancer) | 21.1 | [6] |

| 10d | MCF-7 (Breast Cancer) | 10.2 | [6] |

| 10d | Hela (Cervical Cancer) | 9.8 | [6] |

| 10d | A549 (Lung Cancer) | 16.5 | [6] |

Table 1: Antiproliferative Activity of Novel Triazole Carboxylic Acid Derivatives

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |

| 3d | FAK | 18.10 | [4][5] |

| GSK-2256098 (Reference) | FAK | 22.14 | [4][5] |

Table 2: Enzyme Inhibitory Activity of a 5-pyridinyl-1,2,4-triazole Carboxylic Acid Derivative

Signaling Pathways and Molecular Mechanisms

A significant area of investigation for triazole carboxylic acids is their role as inhibitors of key signaling pathways implicated in cancer progression. One such target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and migration.

The inhibition of FAK by novel 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives has been shown to downregulate pro-survival pathways, including the PI3K/Akt and JNK/STAT3 signaling cascades.[4][5][7] This ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.

The diagram above illustrates the inhibitory effect of a triazole carboxylic acid derivative on the FAK signaling pathway. By blocking FAK, the downstream pro-survival signals through PI3K/Akt and JNK/STAT3 are attenuated, leading to a decrease in cell proliferation and an increase in apoptosis.

Experimental and Synthetic Workflows

The discovery and development of novel triazole carboxylic acids follow a structured workflow, from initial synthesis to biological evaluation.

This workflow outlines the key stages in the development of novel triazole carboxylic acid-based drug candidates. It begins with the chemical synthesis and purification of the compounds, followed by a comprehensive biological evaluation to determine their therapeutic potential and mechanism of action.

References

- 1. Efficient click chemistry towards fatty acids containing 1,2,3-triazole: Design and synthesis as potential antifungal drugs for Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

An In-depth Technical Guide to the Theoretical Studies of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the established and diverse biological activities of the 1,2,4-triazole scaffold.[1] Theoretical studies, employing computational methods such as Density Functional Theory (DFT) and molecular docking, are indispensable for elucidating its molecular properties, chemical reactivity, and potential as a therapeutic agent. This guide outlines a comprehensive theoretical framework for the investigation of this molecule, detailing established computational protocols and presenting illustrative data to showcase the expected outcomes. The workflows and methodologies described herein are based on common practices for the computational analysis of small organic molecules and their interactions with biological targets.[2][3]

Molecular Structure and Physicochemical Properties

The foundational step in any theoretical study is the accurate representation of the molecule's structure and a clear understanding of its basic chemical properties.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉N₃O₂

-

Canonical SMILES: C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.20 g/mol | PubChem |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Overall Theoretical Investigation Workflow

A systematic theoretical investigation involves a multi-step process, beginning with the computational modeling of the single molecule and progressing to the simulation of its interaction with a biological target. The logical flow ensures that each subsequent step is built upon validated and optimized data.

Caption: Overall workflow for theoretical studies.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[1] It provides a balance between accuracy and computational cost, making it a standard tool in computational chemistry.[4]

DFT Experimental Protocol

-

Software: Gaussian 09W or a similar quantum chemistry package.[5]

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p) to provide a good description of electron distribution, including polarization and diffuse functions.[6]

-

Solvation Model: An implicit solvation model, such as the Polarization Continuum Model (PCM), can be used to simulate a solvent environment (e.g., water or DMSO).[4]

-

Procedure:

-

The initial structure of this compound is drawn using molecular modeling software (e.g., GaussView).

-

A full geometry optimization is performed to find the minimum energy conformation of the molecule.

-

Frequency calculations are then conducted on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict its vibrational spectrum.[5]

-

From the optimized structure, electronic properties such as Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated.[6]

-

Caption: Workflow for DFT calculations.

Data Presentation: DFT Results

The following tables contain illustrative data based on typical values for similar heterocyclic compounds and are intended for demonstration purposes.

Table 2: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(carboxyl)-C(triazole) | 1.49 Å |

| Bond Length | N(1)-N(2) (triazole) | 1.38 Å |

| Bond Length | N(1)-CH₂(benzyl) | 1.47 Å |

| Bond Angle | C(triazole)-N(1)-CH₂ | 125.5° |

| Dihedral Angle | Phenyl-CH₂-N(1)-C(triazole) | 85.0° |

Table 3: Calculated Vibrational Frequencies (Illustrative)

| Frequency (cm⁻¹) | Assignment | Type of Vibration |

| 3450 | O-H (carboxylic acid) | Stretching |

| 3060 | C-H (aromatic) | Stretching |

| 1715 | C=O (carboxylic acid) | Stretching |

| 1590 | C=N (triazole ring) | Stretching |

| 1450 | C-H (methylene) | Bending |

Table 4: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Energy (eV) | Implication |

| E(HOMO) | -6.85 | Electron-donating ability |

| E(LUMO) | -1.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.90 | Chemical reactivity & stability |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex.[7] It is a critical tool in structure-based drug design for predicting binding affinity and interaction patterns.[]

Molecular Docking Experimental Protocol

-

Software: AutoDock Vina, PyRx, or similar docking software.[7]

-

Target Selection: A relevant protein target is chosen. For many triazole-based compounds, targets include kinases, synthases, or viral enzymes. The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

Protein Preparation:

-

The protein structure is cleaned by removing water molecules, co-crystallized ligands, and any non-essential chains.

-

Polar hydrogen atoms are added, and charges (e.g., Gasteiger) are computed.

-

-

Ligand Preparation:

-

The 3D structure of this compound, optimized from DFT calculations, is used.

-

Rotatable bonds are defined, and charges are assigned.

-

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

-

Docking Execution: The docking algorithm explores possible binding poses of the ligand within the grid box and scores them using a scoring function. The pose with the lowest binding affinity (most negative value) is typically considered the most favorable.[9]

-

Analysis: The top-ranked binding poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues.

Caption: Workflow for molecular docking studies.

Data Presentation: Molecular Docking Results

The following table presents hypothetical docking results against a plausible enzyme target to illustrate the expected output.

Table 5: Hypothetical Docking Results with a Kinase Target

| Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| -8.2 | LYS-72 | Hydrogen Bond (with Carboxyl O) |

| GLU-91 | Hydrogen Bond (with Triazole N) | |

| VAL-25 | Hydrophobic Interaction | |

| PHE-145 | Pi-Pi Stacking (with Benzyl Ring) | |

| ASP-146 | Hydrogen Bond (with Carboxyl OH) |

Conclusion

The theoretical framework detailed in this guide provides a robust pathway for the comprehensive computational characterization of this compound. DFT calculations can yield fundamental insights into the molecule's structural stability, electronic properties, and reactivity. Molecular docking simulations can then leverage this information to predict its binding behavior with relevant biological targets, thereby illuminating its potential as a lead compound in drug discovery. This combined in silico approach is crucial for rational drug design, enabling researchers to prioritize synthetic efforts and generate hypotheses for further experimental validation.

References

- 1. irjweb.com [irjweb.com]

- 2. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and potential applications of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of clinically approved drugs, exhibiting a wide range of biological activities.[1] This document outlines the potential therapeutic applications, summarizes key quantitative data from related compounds, and provides detailed experimental protocols for the synthesis and evaluation of this class of molecules.

Therapeutic Potential

Derivatives of 1,2,4-triazole-3-carboxylic acid have shown significant promise in several therapeutic areas, primarily as anticancer agents and enzyme inhibitors. The benzyl group at the N1 position and the carboxylic acid at the C3 position are key structural features that can be readily modified to optimize potency and selectivity for various biological targets.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of 1,2,4-triazole derivatives against a range of cancer cell lines.[2][3][4] The proposed mechanisms of action are diverse and include the inhibition of key signaling kinases and disruption of microtubule dynamics.[5]

A notable mechanism of action for certain 1,2,4-triazole derivatives is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and migration.[6] Inhibition of FAK can lead to the suppression of downstream pro-survival pathways, induction of apoptosis, and cell cycle arrest.[6]

Enzyme Inhibition

The 1,2,4-triazole nucleus is a versatile scaffold for the design of potent enzyme inhibitors.[7][8] Derivatives have shown significant inhibitory activity against various enzymes, including:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[9]

-

α-Glucosidase: Inhibition of this enzyme can help control postprandial hyperglycemia in diabetic patients.[9]

-

Cytochrome P450 enzymes: The nitrogen atoms in the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition. This is the mechanism of action for several antifungal drugs.[7]

Quantitative Data Summary

Table 1: Anticancer and FAK Inhibitory Activity of 5-Pyridinyl-1,2,4-triazole Derivatives [6]

| Compound ID | Modification | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | FAK Inhibition IC₅₀ (nM) |

| 3c | 4-(4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamido)benzoic acid | HepG2 | 3.51 | 25.30 |

| Hep3B | 4.83 | |||

| 3d | 4-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamido)benzoic acid | HepG2 | 2.88 | 18.10 |

| Hep3B | 3.46 | |||

| GSK-2256098 (Reference) | - | - | - | 22.14 |

Table 2: Enzyme Inhibitory Activity of 1,2,4-Triazole Bearing Azinane Analogues [9][10]

| Compound ID | Target Enzyme | Inhibition IC₅₀ (µM) |

| 12d | AChE | 0.73 ± 0.54 |

| α-Glucosidase | 36.74 ± 1.24 | |

| Urease | 19.35 ± 1.28 | |

| 12m | BChE | 0.038 ± 0.50 |

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocol (Adapted from a similar synthesis of a 1,2,3-triazole isomer)

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

Benzyl azide

-

Propiolic acid

-

Acetone

-

Standard laboratory glassware and reflux apparatus

Procedure: [11]

-

Dissolve benzyl azide in acetone in a round-bottom flask.

-

Slowly add propiolic acid to the solution dropwise.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C.

-

Collect the precipitated product by filtration.

-

Wash the product with cold acetone and dry under vacuum.

-

Confirm the structure of the product using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In Vitro Antiproliferative MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

Test compound (dissolved in DMSO)

-

Assay buffer (optimized for the specific enzyme)

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate the plate for a predetermined time to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

Visualizations

FAK Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for 1,2,4-triazole derivatives that act as FAK inhibitors.

Caption: Proposed FAK signaling pathway inhibition by 1,2,4-triazole derivatives.

General Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel 1,2,4-triazole-based drug candidates.

Caption: A general workflow for the discovery of 1,2,4-triazole-based drug candidates.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. isres.org [isres.org]

- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. prepchem.com [prepchem.com]

Application Notes and Protocols for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound belonging to the versatile 1,2,4-triazole class of molecules. Derivatives of 1,2,4-triazole have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This document outlines detailed experimental procedures for evaluating these activities, presents available quantitative data for structurally related compounds to guide research efforts, and visualizes relevant biological pathways.

Potential Applications

Based on the activities of structurally similar 1,2,4-triazole derivatives, this compound is a candidate for investigation in the following areas:

-

Antifungal Drug Discovery: Triazole compounds are a cornerstone of antifungal therapy. They act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]

-

Antibacterial Research: Various 1,2,4-triazole derivatives have demonstrated inhibitory activity against a range of bacterial strains.[3][4]

-

Anticancer Drug Development: The 1,2,4-triazole scaffold is present in several compounds with antiproliferative activity against various cancer cell lines.[5][6] The mechanisms of action for such compounds can be diverse, including the inhibition of tubulin polymerization or specific protein kinases.[5][7]

Quantitative Data for Structurally Related Compounds

| Compound Name | Structure | Activity Type | Target/Cell Line | Measured Value (IC₅₀/MIC) | Reference |

| N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | Image of the chemical structure | Antiproliferative | MCF-7 (human breast cancer) | 46 nM | [5] |

| 4-(1-Benzyl-5-heptyl-1H-1,2,4-triazol-3-yl)pyridine | Image of the chemical structure | CB1 Receptor Binding | hCB1 | Kᵢ = 230 nM | [8] |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethylphenyl) | Image of the chemical structure | Antibacterial | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC = 5 µg/mL | [4] |

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol | Image of the chemical structure | Antibacterial | Staphylococcus aureus | Moderate inhibition at 50-200 µg/mL | [9] |

Experimental Protocols

The following are detailed, generalized protocols for evaluating the biological activities of this compound based on methods reported for similar compounds. Researchers should optimize these protocols for their specific experimental setup.

Antifungal Susceptibility Testing

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the compound that inhibits the visible growth of a fungus.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungus in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antibacterial Susceptibility Testing

Protocol 2: Disc Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile filter paper discs

-